An In-depth Technical Guide to the Basic Properties of 1-(4-Trifluoromethylphenyl)piperazine
An In-depth Technical Guide to the Basic Properties of 1-(4-Trifluoromethylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the core basic properties of 1-(4-Trifluoromethylphenyl)piperazine, a key intermediate and pharmacophore in modern drug discovery. Also known as p-TFMPP, this N-arylpiperazine derivative is recognized for its role as a serotonergic agent and as a structural motif in the development of various therapeutic candidates.[1][2] This guide consolidates essential physicochemical data, details standardized experimental protocols for determining its fundamental properties, and provides a contextual understanding of its application. Quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using process diagrams to aid researchers in their laboratory investigations.
Physicochemical Properties
1-(4-Trifluoromethylphenyl)piperazine is a crystalline solid at room temperature. The piperazine ring imparts basic properties to the molecule, while the electron-withdrawing trifluoromethyl group on the phenyl ring influences its electronic characteristics and lipophilicity.
Quantitative Data Summary
The core physicochemical properties of 1-(4-Trifluoromethylphenyl)piperazine and its common hydrochloride salt are summarized in Table 1.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]piperazine | Identifier | [1] |
| Common Synonyms | p-TFMPP, 4-TFMPP, 1-(α,α,α-Trifluoro-p-tolyl)piperazine | Identifier | [3][4] |
| Molecular Formula | C₁₁H₁₃F₃N₂ | Structural | [1] |
| Molecular Weight | 230.23 g/mol | Physical | [4] |
| Physical Form | White to almost white crystals or powder | Physical | [5] |
| Melting Point | 88-92 °C | Physical | [4] |
| pKa (Predicted) | 8.79 ± 0.10 | Physicochemical | [4] |
| Solubility (HCl Salt) | 10 mg/mL in PBS (pH 7.2)10 mg/mL in DMSO | Physicochemical | [3] |
Basicity (pKa)
The basicity of 1-(4-Trifluoromethylphenyl)piperazine is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The molecule possesses two nitrogen atoms within the piperazine ring that can be protonated.
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N4 Nitrogen: The secondary amine nitrogen (N4) is aliphatic and is expected to be the more basic of the two, comparable to other N-alkyl piperazines.
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N1 Nitrogen: The tertiary amine nitrogen (N1) is directly attached to the aromatic ring. Its basicity is significantly reduced due to the delocalization of its lone pair of electrons into the phenyl ring. This effect is further intensified by the strong electron-withdrawing nature of the para-trifluoromethyl (-CF3) group.
Solubility
Aqueous solubility is a crucial factor for oral bioavailability and formulation development. The solubility of both the free base and its salt form are relevant.
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Free Base: The aqueous solubility of the free base form is expected to be low, a common characteristic for N-arylpiperazines.
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Hydrochloride Salt: As a basic compound, p-TFMPP readily forms salts with acids. The dihydrochloride salt shows good solubility in aqueous buffers like PBS (10 mg/mL at pH 7.2) and in organic polar aprotic solvents like DMSO (10 mg/mL).[3] This highlights the common strategy of using salt forms to improve the aqueous solubility of basic drug candidates.
Experimental Protocols
Detailed and reproducible protocols are essential for characterizing drug candidates. The following sections describe standard methodologies for determining the aqueous solubility and pKa of compounds like 1-(4-trifluoromethylphenyl)piperazine.
Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Methodology:
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Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is established with the undissolved material.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[7][8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and can be achieved by either:
-
Quantification: Carefully collect an aliquot of the clear supernatant or filtrate. Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.
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Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.[7]
Caption: Workflow for Thermodynamic Solubility Determination.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly reliable and common method for determining the pKa of ionizable compounds.[10] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11][12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water) can be used.[13] The final concentration should be around 1 mM.[11] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[11][12]
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Initial pH Adjustment: For a basic compound like p-TFMPP, the solution is first made acidic by adding a strong acid (e.g., 0.1 M HCl) to a starting pH of ~2. This ensures all basic sites are fully protonated.[11]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) with gentle stirring. Purge the solution with nitrogen to remove dissolved CO₂.[12] Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve. The experiment should be repeated at least three times.[11]
Caption: Workflow for Potentiometric pKa Determination.
Biological Context and Signaling Implications
1-(4-Trifluoromethylphenyl)piperazine is primarily known as a serotonergic agent, acting as a serotonin releaser.[1] Its structure is a common scaffold in medicinal chemistry. Phenylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs) and transporters.
The physicochemical properties detailed in this guide are fundamental to its biological activity. For instance, the compound's basicity and lipophilicity govern its ability to cross the blood-brain barrier to engage with central nervous system targets. Furthermore, the p-TFMPP moiety is often used as a starting fragment in the design of more complex molecules targeting other pathways. For example, it has been incorporated into structures designed as potent and selective inhibitors of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a crucial regulator of cell growth and is often dysregulated in cancer.
The diagram below provides a conceptual illustration of how a drug candidate derived from the p-TFMPP scaffold could function as a kinase inhibitor within a simplified cellular signaling pathway.
Caption: Conceptual Inhibition of the mTOR Signaling Pathway.
References
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- 2. 1-(4-(Trifluoromethyl)phenyl)piperazine [a.osmarks.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE | 30459-17-7 [amp.chemicalbook.com]
- 5. CAS 30459-17-7: 1-[4-(Trifluoromethyl)phenyl]piperazine [cymitquimica.com]
- 6. uregina.ca [uregina.ca]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. enamine.net [enamine.net]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
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